tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate
Overview
Description
“tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate” is a chemical compound with the molecular formula C10H16N2O2S . The thiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The compound also contains a carbamate group attached to a tert-butyl group .Scientific Research Applications
Synthesis and Structural Characterization
Carbamate Derivatives and Hydrogen Bond Interactions : The study by Das et al. (2016) focuses on the synthesis and structural characterization of two carbamate derivatives. These compounds exhibit strong and weak hydrogen bonds, forming three-dimensional architectures through N—H⋯O, N—H⋯Se, C—H⋯O, C—H⋯Cl, and C—H⋯π interactions. The work emphasizes the role of hydrogen bonding in molecular assembly and crystal engineering Das et al., 2016.
Isomorphous Crystal Structures : Baillargeon et al. (2017) report on the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate compounds. The structures are linked via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, demonstrating the significance of these interactions in crystal packing Baillargeon et al., 2017.
Synthesis of Biologically Active Intermediates : Zhao et al. (2017) describe a rapid synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds. This highlights the compound's role in facilitating the development of new pharmaceuticals Zhao et al., 2017.
Molecular Interactions and Crystal Engineering
Crystal Packing and Molecular Interactions : Studies such as those by Liu et al. (2012) and Fang et al. (2010) focus on the synthesis of specific carbamate derivatives and their crystal structures. These works provide insights into the interplay of molecular interactions that dictate crystal packing and stability, contributing to our understanding of material design and molecular engineering Liu et al., 2012; Fang et al., 2010.
Luminescent Organic Materials : Rybakiewicz et al. (2020) explore donor-acceptor-donor compounds containing carbazole donors and various acceptors, demonstrating the utility of tert-butyl groups in enhancing electron-donating properties. This research contributes to the development of materials for organic light-emitting diodes, showcasing the application of carbamate derivatives in advanced electronic devices Rybakiewicz et al., 2020.
Mechanism of Action
Target of Action
Tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate is a compound that has been found to interact with certain targets in the body. One of its primary targets is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .
Mode of Action
This compound interacts with its targets by selectively enhancing the slow inactivation of voltage-gated sodium channels . This interaction results in changes to the electrical properties of the cell, affecting the transmission of signals along the nerve fibers .
Biochemical Pathways
The action of this compound affects several biochemical pathways. One of these is the pathway involving the synthesis of neurotransmitters, such as acetylcholine . By influencing this pathway, the compound can affect the communication between nerve cells .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This suggests that the compound could potentially be developed as an antitumor agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . .
Biochemical Analysis
Biochemical Properties
Tert-butyl N-(dimethyl-1,3-thiazol-5-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in metabolic pathways, where it can act as an inhibitor or activator. For instance, it has been observed to interact with enzymes such as acetylcholinesterase, influencing the breakdown of neurotransmitters . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can affect the synthesis and release of neurotransmitters, thereby impacting cell communication and function . In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, blocking their activity and preventing substrate conversion . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. For example, in animal studies, low doses of this compound have been shown to modulate enzyme activity without causing toxicity . At higher doses, the compound can induce toxic effects, including liver damage and alterations in metabolic pathways . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of carbohydrates, lipids, and proteins. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of enzymes such as citrate synthase and succinate dehydrogenase . These interactions highlight the compound’s potential to influence cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be found in the nucleus, where it may interact with DNA and transcription factors to regulate gene expression .
Properties
IUPAC Name |
tert-butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-6-8(15-7(2)11-6)12-9(13)14-10(3,4)5/h1-5H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWCPEHIOHVWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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